The Fmoc-N-Methyl-Isoleucine Hydroxyl compound can be synthesized from commercially available starting materials, including isoleucine derivatives and methylating agents. The use of Fmoc groups has become prevalent in peptide synthesis since their introduction, providing a robust method for protecting amino groups during the coupling process.
Fmoc-N-Methyl-Isoleucine Hydroxyl falls under the classification of N-methyl amino acids, which are known for their role in enhancing peptide stability and reducing susceptibility to enzymatic degradation. It is categorized as a modified amino acid, specifically an aliphatic amino acid due to the branched-chain structure of isoleucine.
The synthesis of Fmoc-N-Methyl-Isoleucine Hydroxyl typically involves several key steps:
Fmoc-N-Methyl-Isoleucine Hydroxyl has a complex molecular structure characterized by:
Fmoc-N-Methyl-Isoleucine Hydroxyl participates in various chemical reactions:
The efficiency of coupling reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Monitoring these reactions often involves high-performance liquid chromatography (HPLC) or mass spectrometry to ensure purity and yield .
The mechanism by which Fmoc-N-Methyl-Isoleucine Hydroxyl functions in peptide synthesis involves:
Studies indicate that peptides incorporating N-methyl amino acids exhibit improved metabolic stability compared to their natural counterparts, making them valuable in therapeutic applications .
Relevant data includes melting point, boiling point, and specific rotation values obtained through experimental methods .
Fmoc-N-Methyl-Isoleucine Hydroxyl is utilized primarily in:
Fmoc-N-Me-Ile-OH (CAS 138775-22-1) is a sterically hindered N-α-methylated amino acid derivative essential for synthesizing conformationally constrained peptides. Its molecular architecture features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine and a methyl group substituting the amide hydrogen, rendering the residue tertiary. This design integrates seamlessly into Fmoc SPPS protocols, where orthogonality between temporary Fmoc protection and acid-labile side-chain protecting groups (e.g., t-butyl, Pbf, Trt) is paramount [2] [10]. The Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), leaving side-chain protections intact until final trifluoroacetic acid (TFA) cleavage—a critical advantage over Boc/Benzyl strategies requiring corrosive hydrogen fluoride [5] [7].
The compound’s utility extends to synthesizing peptides with enhanced proteolytic stability and membrane permeability. For example, cyclosporine analogs incorporate N-methyl-isoleucine to modulate bioactivity [9]. However, its steric bulk necessitates optimized coupling protocols to prevent incomplete acylation or epimerization. Typical coupling reagents include phosphonium (e.g., PyBrop) or uronium (e.g., HATU) activators at 3–5 equivalents, with extended reaction times (30–120 min) [3] [9].
Table 1: Key Properties of Fmoc-N-Me-Ile-OH
Property | Value | Significance in SPPS |
---|---|---|
Molecular Weight | 367.44 g/mol | Determines stoichiometric calculations |
Purity | ≥97% (HPLC) [6] [9] | Minimizes side reactions during chain elongation |
Optical Rotation (α)D²⁰ | -59 ± 2° (C=1 in DMF) [6] | Ensures chiral integrity |
Solubility | 25 mg/mL in DMSO [1] | Facilitates handling in coupling solutions |
Side-Chain Protection | None required | Compatible with standard Fmoc deprotection |
Coupling N-methylated amino acids like Fmoc-N-Me-Ile-OH poses challenges due to steric hindrance from the tertiary α-carbon. The methyl group reduces nucleophilicity, increasing the risk of slow coupling kinetics and racemization. To address this, strategic optimization is employed:
Table 2: Coupling Efficiency of Fmoc-N-Me-Ile-OH Under Different Conditions
Coupling Reagent | Solvent | Time (min) | Yield (%) | Epimerization Risk |
---|---|---|---|---|
HATU/Oxyma | DMF | 30 | >98 | Low |
PyBrop/DIEA | NMP | 60 | 95 | Moderate |
DIC/HOBt | DCM:DMF (1:1) | 120 | 85 | High |
Microwave/HATU | DMF | 8 | 99 | Negligible |
Mechanistically, the methyl group restricts the conformational flexibility of the peptide backbone, favoring cis-amide bonds. This property is exploited to disrupt β-sheet aggregation during SPPS—a common issue in "difficult sequences" [3] [10].
Fmoc deprotection is a nucleophilic elimination reaction driven by secondary amines (typically piperidine). The mechanism involves:
Kinetic studies reveal that deprotection of Fmoc-N-Me-Ile-OH follows pseudo-first-order kinetics, with >99% completion within 5 minutes using 20% piperidine/DMF. Ultrasonic agitation reduces this to 2 minutes by enhancing solvent diffusion into resin pores [8]. However, prolonged exposure (>30 min) risks aspartimide formation at adjacent Asp residues, particularly in sequences like Asp-Gly or Asp-Asn [5].
Table 3: Deprotection Kinetics of Fmoc-N-Me-Ile-OH
Deprotection Agent | Time (min) | Completeness (%) | Side Reactions |
---|---|---|---|
20% Piperidine/DMF | 5 | 99.5 | Negligible |
50% Morpholine/DMF | 15 | 98 | Moderate aspartimide formation |
DBU/Piperidine (2:98) | 3 | 99.8 | Low-level racemization |
Ultrasonic/20% Piperidine | 2 | 99.9 | None observed |
Post-deprotection, residual dibenzofulvene adducts are scavenged by piperidine, forming water-soluble fulvene-piperidine adducts removed during washing [5] [10].
N-methylation modifies peptide backbones through steric shielding of amide bonds and disruption of protease recognition sites. Fmoc-N-Me-Ile-OH enables site-specific incorporation of this modification, offering advantages over post-synthetic N-methylation:
However, N-methylation can reduce receptor binding affinity if positioned at pharmacophore residues. For example, backbone cyclic peptides like BL3020-1 showed enhanced stability but lost MC4R selectivity upon N-methylation of D-Phe⁶ or Phe⁷ [3]. Conversely, cyclosporine analogs leverage N-methyl-isoleucine for both stability and target engagement .
Table 4: Impact of N-Methyl-Isoleucine on Peptide Properties
Peptide Sequence | Protease Resistance (t₁/₂ in BBMV) | Receptor Affinity (EC₅₀) | Cellular Permeability |
---|---|---|---|
Phe-D-Phe-Arg-Trp-Gly | 0.5 h | 4.0 nM (MC4R) | Low |
Phe-N-Me-D-Phe-Arg-Trp-Gly | 4.2 h | 120 nM (MC4R) | High |
Cyclosporin A (MeIle⁴) | >24 h | 2.8 nM (Cyclophilin) | High |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: